

A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Applications in Biomedical Research

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Compound of Interest

Compound Name: Carboxy-Amido-PEG5-N-Boc

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in biomedical research and drug development. Its unique structure, featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a five-unit PEG chain, offers researchers a versatile platform for the synthesis of complex bioconjugates.^{[1][2][3]} The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the orthogonal reactive ends allow for controlled, sequential conjugation strategies. This technical guide provides an in-depth overview of the core applications of **Carboxy-Amido-PEG5-N-Boc**, including detailed experimental protocols, quantitative data summaries for representative applications, and visualizations of key workflows and signaling pathways.

Core Properties and Chemical Reactivity

Carboxy-Amido-PEG5-N-Boc is characterized by its two distinct functional groups, which can be selectively addressed in chemical reactions. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.^{[2][3]} The Boc-protected amine remains inert during this process and can be subsequently deprotected under mild acidic conditions to reveal a primary amine, which is then available for further conjugation.^{[1][2][3]}

Table 1: Physicochemical Properties of **Carboxy-Amido-PEG5-N-Boc**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₄₀ N ₂ O ₁₀	[3]
Molecular Weight	480.55 g/mol	[3]
CAS Number	1415145-86-6	[3]
Purity	Typically >95%	[3][4]
Solubility	Soluble in water, DMSO, DMF, and DCM	[3][5]
Storage	Recommended at -20°C	[3][5]

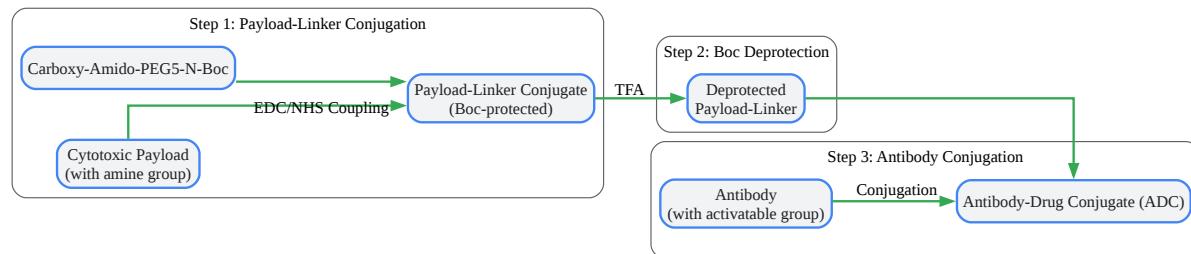
Key Applications in Biomedical Research

The unique properties of **Carboxy-Amido-PEG5-N-Boc** make it a versatile tool for a range of biomedical applications, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles for drug delivery.

Antibody-Drug Conjugates (ADCs)

In ADC development, **Carboxy-Amido-PEG5-N-Boc** can be used to link a cytotoxic payload to an antibody. The PEG spacer can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.[6]

Illustrative Workflow for ADC Synthesis:



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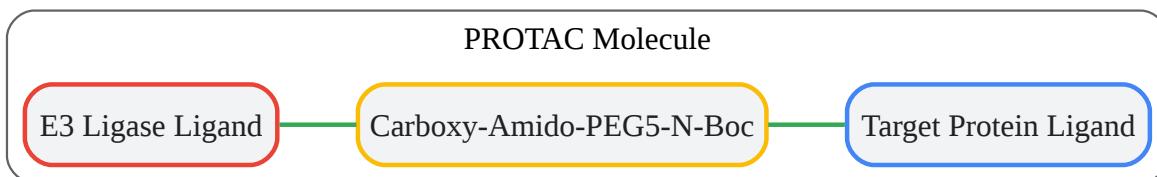
Illustrative workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Table 2: Representative Data for PEGylated ADCs

Parameter	Value	Reference
Average Drug-to-Antibody Ratio (DAR)	3.5 - 4.0	[7]
In Vitro Cytotoxicity (IC50)	0.5 - 1.0 nM (HER2-positive cells)	[6]
Plasma Clearance (mL/h/kg)	~0.25	[6]
Mean Residence Time (in vivo)	~60 hours	[6]
Note: This data is illustrative and based on trends observed for ADCs with similar PEG linkers.[6]		

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. **Carboxy-Amido-PEG5-N-Boc** can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The PEG chain enhances solubility and can influence the formation of the ternary complex.[8][9][10]



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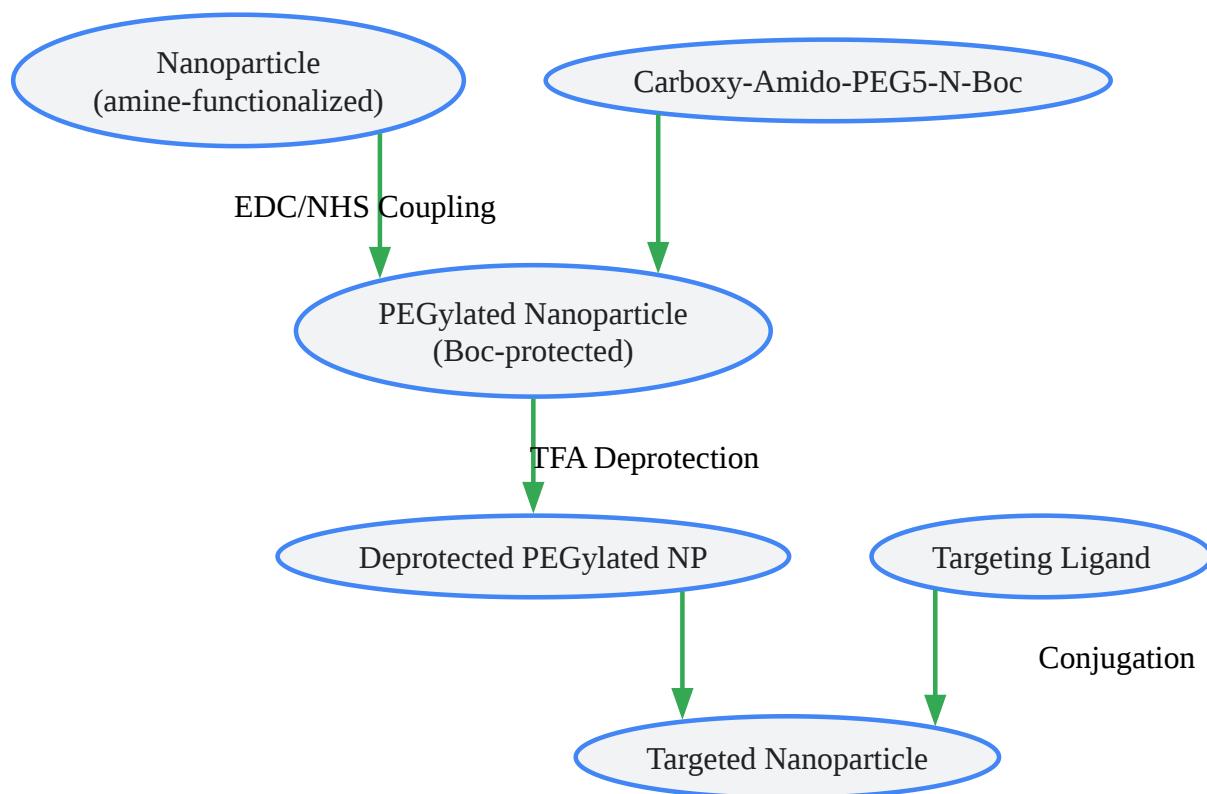
General structure of a PROTAC molecule utilizing a PEG linker.

Table 3: Representative Data for PEGylated PROTACs

Parameter	Value	Reference
Degradation Concentration (DC50)	10 - 100 nM	[9] (Illustrative)
Maximum Degradation (Dmax)	> 90%	[9] (Illustrative)
Aqueous Solubility	Enhanced compared to non-PEGylated counterparts	[9] (Illustrative)
Note: This data is illustrative and based on general trends for PEGylated PROTACs.[9]		

Nanoparticle Functionalization

Carboxy-Amido-PEG5-N-Boc can be used to modify the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein adsorption, and enable the attachment of targeting ligands or therapeutic agents.[11]



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Workflow for the functionalization of nanoparticles.

Table 4: Representative Data for PEGylated Nanoparticles

Parameter	Value	Reference
Drug Loading Capacity	5 - 15% (w/w)	[11] (Illustrative)
Encapsulation Efficiency	> 80%	[11] (Illustrative)
Zeta Potential	Near-neutral	[11] (Illustrative)
In vivo Circulation Half-life	Significantly increased	[11] (Illustrative)
<p>Note: This data is illustrative and based on general trends for PEGylated nanoparticles.</p> <p>[11]</p>		

Detailed Experimental Protocols

Protocol for EDC/NHS Coupling of Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of **Carboxy-Amido-PEG5-N-Boc** and its subsequent reaction with a primary amine-containing molecule.

Materials:

- **Carboxy-Amido-PEG5-N-Boc**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

- Activation of Carboxylic Acid:

- Dissolve **Carboxy-Amido-PEG5-N-Boc** in anhydrous DMF or DMSO.
- Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
- Stir the reaction mixture at room temperature for 15-30 minutes.
- Coupling to Amine:
 - Dissolve the amine-containing molecule in PBS (pH 7.2-8.0).
 - Add the activated linker solution to the amine solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Purification:
 - Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Deprotection Reaction:
 - Dissolve the Boc-protected conjugate in DCM.
 - Add an equal volume of TFA (to create a 50% TFA/DCM solution).

- Stir the reaction at room temperature for 30-60 minutes.
- Work-up:
 - Remove the solvent and excess TFA under reduced pressure.
 - The resulting amine salt can often be used directly in the next step.
 - Alternatively, neutralize the salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Conclusion

Carboxy-Amido-PEG5-N-Boc is a highly versatile and valuable tool in modern biomedical research. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, facilitates the controlled synthesis of sophisticated bioconjugates. The applications in ADCs, PROTACs, and nanoparticle functionalization highlight its potential to contribute to the development of next-generation therapeutics and diagnostics. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this versatile linker into their research endeavors.

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